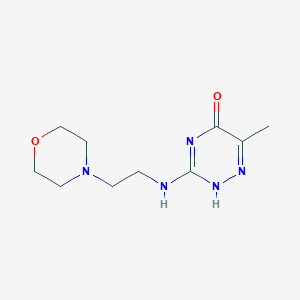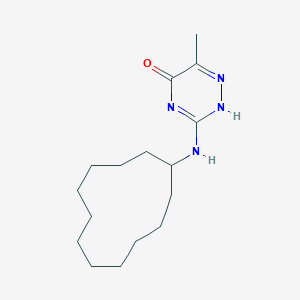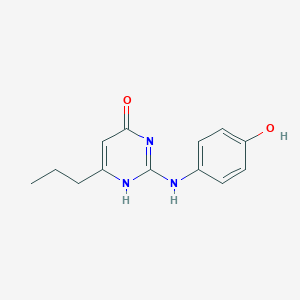![molecular formula C16H15N3O3S2 B254681 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide, also known as Compound A, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has shown promising results in scientific research studies, making it a subject of interest for researchers worldwide.
Mechanism of Action
The mechanism of action of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It also modulates the expression of genes involved in inflammation and oxidative stress. Furthermore, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to activate certain receptors in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces oxidative stress by increasing the activity of antioxidant enzymes. Additionally, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to increase the expression of certain proteins involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A in lab experiments is its relatively low toxicity compared to other compounds. It also has a high degree of selectivity, meaning that it targets specific enzymes or receptors without affecting others. However, one limitation of using N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A could be further optimized to increase its solubility and bioavailability, making it easier to use in lab experiments and potentially in clinical settings. Finally, more studies could be conducted to elucidate the exact mechanism of action of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A, which could lead to the development of more targeted and effective therapies.
Synthesis Methods
The synthesis of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A involves several steps, including the reaction of 2-aminobenzenesulfonamide with 2-chloro-1,3-benzothiazole, followed by N-alkylation with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects, reducing inflammation in various tissues. Additionally, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide A has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.
properties
Product Name |
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide |
|---|---|
Molecular Formula |
C16H15N3O3S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-9-3-4-11(7-10(9)2)15(20)19-16-18-13-6-5-12(24(17,21)22)8-14(13)23-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) |
InChI Key |
RUJPQIMZJNINMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)

![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)

![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)






![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)